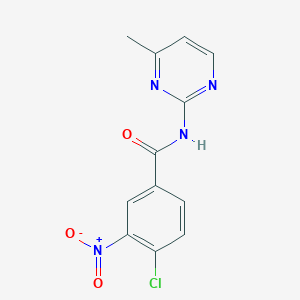![molecular formula C18H17NO7S B14937679 Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate: is an organic compound with the molecular formula C18H17NO7S This compound is characterized by the presence of a terephthalate core substituted with a phenylsulfonyl group and an acetylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate typically involves the following steps:
Formation of the Phenylsulfonyl Acetyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with acetic anhydride in the presence of a base such as pyridine to form the phenylsulfonyl acetyl intermediate.
Coupling with Terephthalate: The intermediate is then coupled with dimethyl terephthalate in the presence of a suitable catalyst, such as a palladium complex, under mild reaction conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring in the terephthalate core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Industry: The compound can be used as a monomer or additive in the production of high-performance polymers.
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in coatings and adhesives formulations.
作用機序
The mechanism of action of dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the terephthalate core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Dimethyl 2-{[2-(methylsulfonyl)acetyl]amino}terephthalate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Dimethyl 2-{[2-(phenylsulfonyl)acetyl]amino}benzoate: Similar structure but with a benzoate core instead of a terephthalate core.
Uniqueness:
Phenylsulfonyl Group: The presence of the phenylsulfonyl group provides unique reactivity and binding properties compared to other sulfonyl derivatives.
Terephthalate Core: The terephthalate core offers enhanced rigidity and stability, making the compound suitable for applications requiring high thermal and mechanical stability.
特性
分子式 |
C18H17NO7S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
dimethyl 2-[[2-(benzenesulfonyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO7S/c1-25-17(21)12-8-9-14(18(22)26-2)15(10-12)19-16(20)11-27(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20) |
InChIキー |
JUWXKYIGUFLLSM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-dimethoxy-N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B14937599.png)
![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)
![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14937652.png)

![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)
![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
